4-Methoxybenzo[d]isoxazol-3(2H)-one
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Overview
Description
4-Methoxybenzo[d]isoxazol-3(2H)-one, also known as MBI, is a heterocyclic compound that has attracted significant attention in the scientific community due to its unique properties. MBI is a versatile molecule that has been used in various fields of research, including medicinal chemistry, pharmacology, and material science.
Future Directions
Isoxazole derivatives, including “4-Methoxybenzo[d]isoxazol-3(2H)-one”, have potential applications in various fields, particularly in drug discovery due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of these compounds, particularly their immunostimulatory properties .
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1,2-benzoxazol-3-one, a benzoxazole derivative, are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with these biological targets .
Mode of Action
The planar benzene ring of the benzoxazole scaffold can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . This interaction with its targets leads to changes in the biological activity of the targets, thereby affecting the disease state.
Biochemical Pathways
The benzoxazinoid biosynthetic pathway is involved in the synthesis of benzoxazole derivatives . This pathway involves nine enzymes that form a linear pathway leading to the storage of DI(M)BOA as glucoside conjugates . The first step of this pathway is catalyzed by an enzyme with indole-3-glycerol phosphate lyase activity .
Result of Action
Benzoxazole derivatives, including 4-Methoxy-1,2-benzoxazol-3-one, exhibit a wide range of biological activities including antimicrobial and anticancer properties. These compounds interact with their targets, leading to changes in cellular functions and potentially resulting in the death of cancer cells or inhibition of microbial growth.
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, they have shown antimicrobial activity against several bacterial strains and fungi
Cellular Effects
Benzoxazole derivatives have been found to exhibit anticancer activity, suggesting that they may influence cell function and cellular processes
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoxazinoids, a class of compounds that includes benzoxazoles, have been found to be involved in several metabolic pathways in plants .
Properties
IUPAC Name |
4-methoxy-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGCVGSYMVVZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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